molecular formula C8H9ClO3 B13725954 Ethyl 3-Chlorofuran-2-acetate

Ethyl 3-Chlorofuran-2-acetate

Cat. No.: B13725954
M. Wt: 188.61 g/mol
InChI Key: YTHKZEJFCXMAIV-UHFFFAOYSA-N
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Description

Ethyl 3-Chlorofuran-2-acetate is an organic compound belonging to the class of esters It features a furan ring substituted with a chlorine atom and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-Chlorofuran-2-acetate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide . Another method includes the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization steps .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Chlorofuran-2-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-chlorofuran-2-carboxylic acid.

    Reduction: Formation of ethyl 3-chlorofuran-2-ethanol.

    Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-Chlorofuran-2-acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-Chlorofuran-2-acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 3-Chlorofuran-2-acetate can be compared with other similar compounds, such as:

    Ethyl acetate: A simpler ester with widespread use as a solvent.

    Furan-2-carboxylates: Compounds with similar furan ring structures but different substituents.

    Chlorinated furans: Compounds with chlorine atoms on the furan ring but different functional groups.

Uniqueness

This compound is unique due to its combination of a chlorine atom and an ethyl ester group on the furan ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C8H9ClO3

Molecular Weight

188.61 g/mol

IUPAC Name

ethyl 2-(3-chlorofuran-2-yl)acetate

InChI

InChI=1S/C8H9ClO3/c1-2-11-8(10)5-7-6(9)3-4-12-7/h3-4H,2,5H2,1H3

InChI Key

YTHKZEJFCXMAIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CO1)Cl

Origin of Product

United States

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